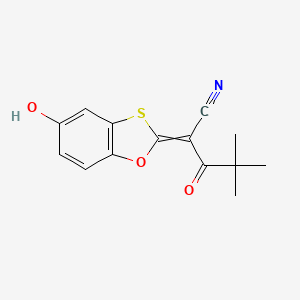

2-(5-Hydroxy-1,3-benzoxathiol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-Hydroxy-1,3-benzoxathiol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile, also known as osthole, is a natural compound found in various plants including Cnidium monnieri, Angelica pubescens, and Peucedanum ostruthium. Osthole has been studied extensively due to its potential therapeutic properties, including its ability to inhibit cancer cell growth, improve bone health, and modulate the immune system.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Synthesis of 1,3-Benzoxathiol-2-one Derivatives : This research outlines the synthesis of 1,3-benzoxathiol-2-one derivatives from reactions involving N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea. The study found that the reactions with thiourea in ethanol in the presence of hydrochloric acid yielded the highest results, showcasing a method to produce derivatives with potential applications in various chemical and pharmaceutical fields (Konovalova et al., 2020).

Hydroxamic Acids as Defence Chemicals : Hydroxamic acids, such as those derived from 4-hydroxy-1,4-benzoxazin-3-ones, play a crucial role in the defense mechanisms of cereals against pests and diseases. These compounds indicate the significance of naturally occurring 1,3-benzoxathiol derivatives in enhancing plant resistance and could inform the development of agricultural chemicals (Niemeyer, 1988).

Biological and Medicinal Applications

Antimicrobial Activity of 1,2-Benzoxathiin Derivatives : A study explored the interaction of cycloalkanecarbaldehydes with 1,2-benzoxathiin-4(3H)-on 2,2-dioxide and active methylene nitriles, yielding compounds with notable antimicrobial properties against gram-positive strains. This research highlights the potential of 1,3-benzoxathiol derivatives in the development of new antimicrobial agents, especially against resistant bacterial strains (Grygoriv et al., 2017).

Studies on Hindered Phenols and Analogues : Hindered phenols and analogues, including 1,3-benzoxathioles, have been investigated for their hypolipidemic, hypoglycemic, and lipid peroxidation inhibitory properties. This research suggests that 1,3-benzoxathiol derivatives could serve as a basis for developing new treatments for conditions like diabetes and hyperlipidemia, with compound 27 identified as a promising candidate for further development (Yoshioka et al., 1989).

Photophysical and Photochemical Studies

Photoisomerization of Isoxazole to Oxazole : The study of the photochemistry of 3,5-dimethylisoxazole and its transformation into oxazole derivatives under UV light provided insights into the photophysical properties of compounds related to the 1,3-benzoxathiol structure. This research contributes to understanding the photophysical behavior of similar compounds, which could be useful in designing photoresponsive materials (Nunes et al., 2013).

Ferroelectric Liquid Crystal Materials : Research on (+)-4-(5-alkyl-1,3-dioxan-2-yl)phenyl 4-(2-methylbutoxy)benzoates and their oxathiane and dithiane analogs synthesized compounds exhibiting ferroelectric liquid-crystal behavior. This highlights the potential of 1,3-benzoxathiol derivatives in the development of new materials for electronic and optical applications (Haramoto & Kamogawa, 1990).

Eigenschaften

IUPAC Name |

2-(5-hydroxy-1,3-benzoxathiol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-14(2,3)12(17)9(7-15)13-18-10-5-4-8(16)6-11(10)19-13/h4-6,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRFADGTSOLVAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=C1OC2=C(S1)C=C(C=C2)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Hydroxy-1,3-benzoxathiol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-{[4-(2-methylpropyl)phenyl]methylidene}({[({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidoyl]amino})amine hydrobromide](/img/structure/B2730689.png)

![5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2730693.png)

![4-bromophenyl 4-{[(4-bromophenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfone](/img/structure/B2730699.png)

![N-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-2-carbothioamide](/img/structure/B2730702.png)

![4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2730703.png)

![8-(2,5-Dimethylphenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2730705.png)

![3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid](/img/structure/B2730706.png)

![N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2730708.png)